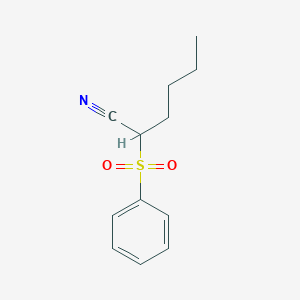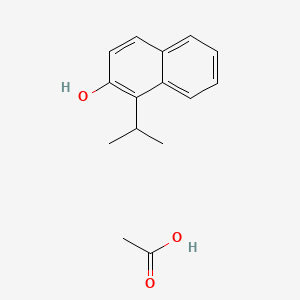
N~1~,N~4~-Dibutyl-N~2~-octadecanoyl-L-aspartamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~,N~4~-Dibutyl-N~2~-octadecanoyl-L-aspartamide: is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of an octadecanoyl group attached to the nitrogen atom of the aspartamide backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~4~-Dibutyl-N~2~-octadecanoyl-L-aspartamide typically involves the following steps:
Formation of the Aspartamide Backbone: The initial step involves the preparation of L-aspartamide through the reaction of L-aspartic acid with ammonia or an amine.
Attachment of the Octadecanoyl Group: The octadecanoyl group is introduced through an acylation reaction using octadecanoyl chloride in the presence of a base such as pyridine or triethylamine.
N-Butylation: The final step involves the N-butylation of the aspartamide using butyl bromide or butyl chloride in the presence of a base like sodium hydride or potassium carbonate.
Industrial Production Methods: Industrial production of N1,N~4~-Dibutyl-N~2~-octadecanoyl-L-aspartamide may involve large-scale batch or continuous processes. The key steps include:
Bulk Synthesis of L-Aspartamide: Utilizing efficient reactors and optimized reaction conditions to produce L-aspartamide in large quantities.
Acylation and N-Butylation: Employing automated systems for the acylation and N-butylation steps to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions:
Oxidation: N1,N~4~-Dibutyl-N~2~-octadecanoyl-L-aspartamide can undergo oxidation reactions, particularly at the butyl and octadecanoyl groups.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, targeting the amide groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of bases like sodium hydride or potassium carbonate.
Major Products Formed:
Oxidation Products: Carboxylic acids or ketones derived from the oxidation of the butyl and octadecanoyl groups.
Reduction Products: Amines or alcohols resulting from the reduction of the amide groups.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: N1,N~4~-Dibutyl-N~2~-octadecanoyl-L-aspartamide is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is studied for its potential role in biological systems, including its interactions with proteins and enzymes. It may serve as a model compound for studying amide bond formation and hydrolysis.
Medicine: Research is ongoing to explore the potential therapeutic applications of N1,N~4~-Dibutyl-N~2~-octadecanoyl-L-aspartamide, including its use as a drug delivery agent or as a component in pharmaceutical formulations.
Industry: In the industrial sector, the compound is investigated for its use in the production of specialty chemicals, surfactants, and lubricants.
作用機序
The mechanism of action of N1,N~4~-Dibutyl-N~2~-octadecanoyl-L-aspartamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through the following pathways:
Binding to Enzymes: The amide groups can form hydrogen bonds with enzyme active sites, potentially inhibiting or modulating enzyme activity.
Membrane Interaction: The long octadecanoyl chain allows the compound to interact with lipid membranes, affecting membrane fluidity and permeability.
類似化合物との比較
O-octadecanoyl-L-carnitine: An O-acyl-L-carnitine with a similar octadecanoyl group.
N-octadecanoyl-L-Homoserine lactone: A compound with an octadecanoyl group attached to a homoserine lactone backbone.
Octadecanoic acid: A simple fatty acid with an octadecanoyl group.
Uniqueness: N1,N~4~-Dibutyl-N~2~-octadecanoyl-L-aspartamide is unique due to its specific combination of an aspartamide backbone with butyl and octadecanoyl groups. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
特性
CAS番号 |
63663-32-1 |
|---|---|
分子式 |
C30H59N3O3 |
分子量 |
509.8 g/mol |
IUPAC名 |
(2S)-N,N'-dibutyl-2-(octadecanoylamino)butanediamide |
InChI |
InChI=1S/C30H59N3O3/c1-4-7-10-11-12-13-14-15-16-17-18-19-20-21-22-23-28(34)33-27(30(36)32-25-9-6-3)26-29(35)31-24-8-5-2/h27H,4-26H2,1-3H3,(H,31,35)(H,32,36)(H,33,34)/t27-/m0/s1 |
InChIキー |
IJYXZPLSZJMTOP-MHZLTWQESA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CC(=O)NCCCC)C(=O)NCCCC |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CC(=O)NCCCC)C(=O)NCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1'-{Oxybis[(12-oxododecane-12,1-diyl)oxy]}bis(2-diazonio-3,3,3-trifluoroprop-1-en-1-olate)](/img/structure/B14483958.png)


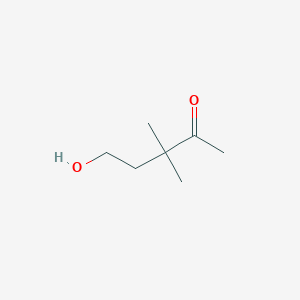
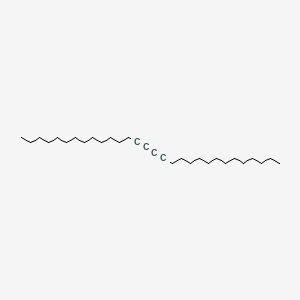
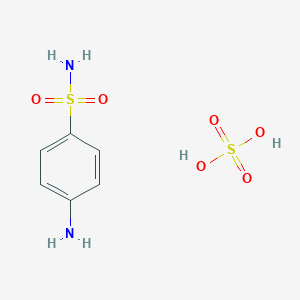
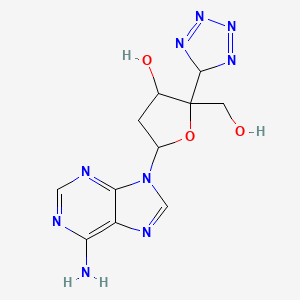

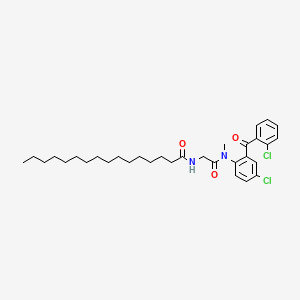

![Ethyl [4-(2-methylpropanoyl)phenyl]acetate](/img/structure/B14484019.png)

